molecular formula C23H19NO4 B6583312 3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one CAS No. 859671-58-2

3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one

Cat. No.: B6583312
CAS No.: 859671-58-2
M. Wt: 373.4 g/mol
InChI Key: GXBQEZPCJUNFBO-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one is a synthetic small molecule belonging to the chromen-4-one (chromone) chemical class, recognized as a privileged scaffold in medicinal chemistry. This compound features a benzopyran core substituted with 2-methoxyphenyl and 3-methoxyphenylamino groups, which are likely critical for its bioactivity and interaction with biological targets. Chromen-4-one derivatives are extensively investigated for their diverse pharmacological potential. Research on analogous compounds has demonstrated significant biological activities, including potent anticancer effects through the induction of apoptosis and inhibition of proliferation in various human cancer cell lines such as breast cancer (MDA-MB-231), nasopharyngeal carcinoma (KB), and neuroblastoma (SK-N-MC) . Furthermore, the chromen-4-one scaffold is known to exhibit anti-inflammatory properties, potentially acting through the modulation of enzymes like tyrosinase, which plays a key role in inflammation and melanogenesis . The presence of methoxy and amino substituents on this core structure may enhance its ability to engage in hydrogen bonding and dipole interactions within enzyme active sites, potentially leading to competitive inhibition mechanisms . This derivative serves as a valuable chemical building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in drug discovery campaigns focused on oncology and immunology. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-(3-methoxyanilino)-3-(2-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-26-17-7-5-6-15(12-17)24-16-10-11-19-22(13-16)28-14-20(23(19)25)18-8-3-4-9-21(18)27-2/h3-14,24H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBQEZPCJUNFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Catalytic System

The core chromen-4-one scaffold is constructed using a palladium/copper co-catalytic system. A representative protocol involves:

  • Alkyne-Acid Chloride Coupling :

    • Reagents : 2-Methoxybenzoyl chloride, terminal alkyne (e.g., propargylamine derivative), Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.01 equiv), triethylamine (base).

    • Conditions : Nitrogen atmosphere, 50°C, 12 hours.

    • Mechanism : The palladium catalyst facilitates oxidative addition of the acid chloride, while copper(I) iodide promotes alkyne activation for coupling.

  • Cyclization :

    • The coupled intermediate undergoes intramolecular cyclization under acidic or Lewis acid conditions (e.g., AlCl₃) to form the chromen-4-one core.

Table 1: Key Parameters for Cross-Coupling and Cyclization

StepReagents/CatalystsTemperatureTime (h)Yield (%)
Alkyne couplingPd(PPh₃)₂Cl₂, CuI, Et₃N50°C1265–75
CyclizationAlCl₃, CH₂Cl₂Reflux680–85

Functionalization at C7 Position

Introduction of the 3-methoxyphenylamino group at C7 proceeds via nucleophilic aromatic substitution (SNAr):

  • Reagents : 3-Methoxyaniline, K₂CO₃, DMF.

  • Conditions : 100°C, 8 hours.

  • Mechanism : Deprotonation of the aniline by K₂CO₃ enhances nucleophilicity, enabling displacement of a leaving group (e.g., nitro or halogen) at C7.

Alternative Cyclocondensation Approach

Friedel-Crafts Acylation and Claisen Condensation

A two-step sequence avoids transition-metal catalysts:

  • Friedel-Crafts Acylation :

    • Reagents : 2-Methoxyphenylacetophenone, methanesulfonic acid.

    • Conditions : 120°C, 4 hours.

    • Product : α,β-Unsaturated ketone intermediate.

  • Claisen Condensation :

    • Reagents : 3-Methoxyaniline, NaH, THF.

    • Conditions : 0°C to room temperature, 12 hours.

    • Mechanism : Base-mediated condensation forms the chromen-4-one ring while introducing the amino group.

Table 2: Cyclocondensation Reaction Metrics

StepReagentsTemperatureTime (h)Yield (%)
Friedel-CraftsMeSO₃H120°C470
Claisen condensationNaH, THF0°C → RT1260

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (petroleum ether:ethyl acetate, 10:1 → 1:1) isolates intermediates with >95% purity.

  • Recrystallization : Final product recrystallized from ethanol/water (3:1) yields colorless crystals.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.8 Hz, 1H, H-5), 7.55–6.85 (m, 8H, aromatic), 5.20 (s, 1H, NH), 3.90 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃).

  • HRMS : m/z calc. for C₂₄H₂₁NO₄ [M+H]⁺: 388.1549; found: 388.1553.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic flow reactors enhance heat/mass transfer during exothermic cyclization steps.

  • Solvent Optimization : Replacing THF with cyclopentyl methyl ether (CPME) improves safety and scalability.

Green Chemistry Metrics

  • Atom Economy : 78% for cross-coupling route vs. 65% for cyclocondensation.

  • E-Factor : 12.5 (cross-coupling) vs. 18.2 (cyclocondensation), highlighting superior efficiency of catalytic methods.

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterCross-Coupling RouteCyclocondensation Route
Catalyst CostHigh (Pd/Cu)None
Reaction Time18 hours16 hours
Overall Yield55%42%
ScalabilityExcellent (flow systems)Moderate (batch-only)

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of reduced chromen-4-one derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities, including:

1. Antioxidant Activity
The compound demonstrates notable radical scavenging ability, effectively protecting cells from oxidative stress. Studies have shown that its IC50 values are lower than those of standard antioxidants like ascorbic acid, indicating superior activity in certain contexts.

2. Antimicrobial Properties
3-(2-Methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one has shown significant antibacterial and antifungal activities against various strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

Minimum Inhibitory Concentration (MIC) values ranged from 6 to 12 mg/mL, highlighting its potential as an antimicrobial agent.

3. Enzyme Inhibition Studies
The compound's ability to inhibit key enzymes has been evaluated:

  • Acetylcholinesterase (AChE) : IC50 value approximately 2.80 μM, comparable to Donepezil, used in Alzheimer's treatment.
  • Monoamine Oxidase (MAO) : Exhibits promising inhibitory activity with IC50 values around 6.97 μM.

Pharmacological Implications

The unique combination of methoxy and amino groups contributes to the compound's distinct reactivity and potential therapeutic applications. Its mechanisms of action involve binding to specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies

  • Antioxidant Efficacy Study
    A comparative study evaluated the antioxidant potential of several coumarin derivatives, revealing that this compound exhibited significant radical scavenging activity, outperforming traditional antioxidants.
  • Antimicrobial Activity Assessment
    In vitro tests demonstrated that the compound effectively inhibited growth in multiple bacterial strains, suggesting its viability as a natural antimicrobial agent.

Industrial Applications

In addition to its medicinal properties, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for incorporation into various industrial applications, including:

  • Development of organic light-emitting diodes (OLEDs)
  • Synthesis of novel dyes and pigments
  • Formulation of advanced coatings with enhanced durability

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy groups enhances its binding affinity and specificity. The pathways involved may include inhibition of oxidative stress, modulation of signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one vary in substituent positions, functional groups, and biological activities. Below is a detailed comparison with key derivatives:

Substituent Position and Functional Group Variations

Compound Name Substituents (Position 3) Substituents (Position 7) Biological Activity Key Data/EC₅₀ Values References
6b : 7-{3-[(3,4-Dimethoxyphenethyl)amino]-2-hydroxypropoxy}-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one 3,4-Dimethoxyphenyl Amino-2-hydroxypropoxy with 3,4-dimethoxyphenyl Anti-HCV replication inhibitor EC₅₀ = 6.53 μM (vs. ribavirin 13.16 μM)
10 : 7-(2-(Benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one 4-Methoxyphenyl Benzyl(methyl)aminoethoxy AChE/BuChE dual inhibitor IC₅₀ (AChE) = 2.3 μM
ARM00 : 7-(2-Chlorobenzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one 2-Methoxyphenyl 2-Chlorobenzyloxy Not explicitly stated (synthetic intermediate) Purity >98% (HPLC)
11a : 5-Acetoxy-8-(acetoxymethyl)-7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one 2-Methoxyphenyl Acetoxy/acetoxymethyl groups Antineoplastic (potential) Molecular weight = 413.2

Structure-Activity Relationship (SAR) Insights

Substituent Position Sensitivity: Methoxy Group Position: Compounds with 3,4-dimethoxyphenyl groups (e.g., 6b) exhibit enhanced anti-HCV activity compared to those with single methoxy substitutions, likely due to improved hydrophobic interactions with viral targets . Amino vs. Ether Linkages: Amino-linked substituents (e.g., 6b, 10) generally show higher enzyme inhibition (AChE/BuChE) than ether-linked analogs (e.g., ARM00), suggesting hydrogen-bonding and charge interactions are critical for binding .

Polarity and Solubility: Hydroxypropoxy-amino derivatives (e.g., 6b) exhibit moderate solubility in ethanol, facilitating in vitro testing, while highly lipophilic analogs (e.g., 11a) require DMSO for dissolution, limiting bioavailability .

Physicochemical Properties

Property Target Compound* 6b 10 11a
Molecular Weight ~388.4 g/mol 576.6 g/mol 447.5 g/mol 413.2 g/mol
Melting Point Not reported Not reported 135.0–136.6°C 116–118°C
Purity (HPLC) Not reported >99% 98.8% 98%
Key Functional Groups 3-(2-MeOPh), 7-(3-MeOPhNH) 3,4-diMeOPh, amino-2-OH 4-MeOPh, benzylaminoethoxy Acetoxy/acetoxymethyl

*Inferred from structural analogs.

Biological Activity

3-(2-Methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one class, which is recognized for its diverse biological activities and therapeutic potential. This article provides a comprehensive overview of its biological activity, highlighting key studies, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a complex structure characterized by methoxyphenyl substituents, which enhance its chemical reactivity and biological interactions. Its IUPAC name is 7-(3-methoxyanilino)-3-(2-methoxyphenyl)chromen-4-one, with the following chemical formula:

PropertyValue
Molecular FormulaC23H19NO4
Molecular Weight373.40 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways associated with cancer and inflammation.
  • Induction of Apoptosis : Evidence suggests it may promote programmed cell death in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer). The IC50 values indicate potent activity, particularly in the MCF-7 cell line where it showed an IC50 of approximately 4.08 µM .
Cell LineIC50 (µM)Reference
MCF-74.08
HT295.64

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect is crucial for conditions like arthritis and other inflammatory diseases.

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized several derivatives of chromen-4-one and assessed their anticancer activities. The study found that the presence of methoxy groups significantly enhances anticancer properties through better binding affinity to target proteins involved in cell proliferation .
  • Enzyme Inhibition Study :
    • A study focused on the enzyme inhibition capabilities of this compound, revealing that it effectively inhibits tyrosinase, an enzyme critical in melanin production, which has implications for skin disorders .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the methoxy groups can significantly influence the biological activity of the compound. For example:

  • Electronegative Substituents : The presence of electronegative groups enhances antiproliferative activity, suggesting that further structural modifications could yield even more potent derivatives .

Computational Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its target proteins. These studies provide insights into how structural changes can improve efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one?

  • Methodology :

  • Step 1 : Start with functionalized acetophenone derivatives (e.g., 2-hydroxyacetophenone) and aryl aldehydes. Use Claisen-Schmidt condensation under basic conditions (e.g., NaOH/EtOH) to form the chromen-4-one scaffold .
  • Step 2 : Introduce the 7-amino substituent via nucleophilic substitution or Buchwald-Hartwig amination using Pd catalysts, ensuring regioselectivity by protecting/deprotecting methoxy groups .
  • Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .
    • Key Challenges : Avoiding over-oxidation of the chromen-4-one core and ensuring regioselective amination.

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Assign methoxy groups (δ ~3.8–3.9 ppm), aromatic protons (δ ~6.3–8.3 ppm), and chromen-4-one carbonyl (δ ~175–180 ppm in 13C) .
  • X-ray Crystallography : Use SHELXTL or WinGX for structure refinement. For example, triclinic symmetry (space group P1) with π-π stacking (interplanar distance ~3.5 Å) is common in similar chromen-4-ones .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 408 [M+H]+ via HRMS) .

Advanced Research Questions

Q. How to resolve crystallographic disorder in the methoxyphenyl substituents during refinement?

  • Approach :

  • Use SHELXL (with PART instructions) to model disorder, applying isotropic displacement parameters for minor components .
  • Validate via residual density maps (max/min Δρ < 0.3 eÅ⁻³) and R-factor convergence (<5% discrepancy) .
    • Case Study : In 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, partial occupancy (95:5 ratio) was resolved using TWIN/BASF commands in SHELX .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in chromen-4-one derivatives?

  • Strategy :

  • Variation : Synthesize analogs with halogenated or nitro-substituted aryl groups to assess electronic effects on bioactivity .
  • Assays : Use in vitro cytotoxicity (MTT assay) and molecular docking (AutoDock Vina) against target proteins (e.g., kinases) .
    • Data Interpretation : Correlate Hammett σ values of substituents with IC50 to identify electron-withdrawing groups enhancing activity .

Q. How to address contradictory spectral data between synthetic batches?

  • Troubleshooting :

  • Impurity Analysis : Compare HPLC retention times and ESI-MS adducts (e.g., sodium/potassium clusters) .
  • Dynamic NMR : Resolve rotational barriers in hindered aryl-amino groups (e.g., coalescence temperature studies) .
    • Example : Discrepancies in ¹H NMR integration ratios may arise from residual solvent (e.g., CDCl3 moisture), requiring rigorous drying .

Q. What computational methods predict intermolecular interactions in crystalline forms?

  • Protocol :

  • Hirshfeld Surface Analysis : Use CrystalExplorer to quantify hydrogen-bonding (e.g., O–H···O, C–H···π) contributions .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level and compare with experimental bond lengths (<0.02 Å deviation) .
    • Case Study : Hydrogen-bonded dimers in 4-(4-chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen stabilize crystal packing .

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